molecular formula C10H18N2O5 B080169 H-Asp(Leu-OH)-OH CAS No. 14650-26-1

H-Asp(Leu-OH)-OH

Cat. No.: B080169
CAS No.: 14650-26-1
M. Wt: 246.26 g/mol
InChI Key: IYJILWQAFPUBHP-BQBZGAKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Asp-Leu can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, such as N-protected beta-aspartic acid and N-protected leucine, which are coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed to yield the desired dipeptide .

Industrial Production Methods

Industrial production of H-Asp(Leu-OH)-OH may involve similar peptide synthesis techniques but on a larger scale. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the dipeptide. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of H-Asp(Leu-OH)-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release beta-aspartic acid and leucine, which can then participate in various metabolic processes. Beta-aspartic acid can act as a neurotransmitter and play a role in the synthesis of other amino acids, while leucine is involved in protein synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Asp-Leu: A dipeptide composed of alpha-aspartic acid and leucine.

    Beta-Asp-Ile: A dipeptide composed of beta-aspartic acid and isoleucine.

Uniqueness

Beta-Asp-Leu is unique due to the presence of the beta-aspartic acid residue, which can lead to different structural and functional properties compared to alpha-aspartic acid-containing peptides. The beta linkage can affect the peptide’s stability, reactivity, and interaction with biological molecules .

Properties

IUPAC Name

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJILWQAFPUBHP-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-Asp-Leu interact with isoaspartyl dipeptidase (IAD) and what are the downstream effects?

A1: Beta-Asp-Leu acts as a substrate for IAD. [, ] The crystal structure of IAD complexed with beta-Asp-Leu reveals that the dipeptide binds to the enzyme's active site, a binuclear metal center located at the C-terminal end of a (beta/alpha)8-barrel domain. [] The free alpha-amino group of beta-Asp-Leu must be protonated for the enzyme to function correctly. [] IAD catalyzes the hydrolysis of beta-Asp-Leu, breaking it down into its constituent amino acids, aspartic acid and leucine. [] This hydrolysis is crucial for preventing the accumulation of damaged proteins containing isoaspartyl residues, which can arise from spontaneous protein aging. []

Q2: What role does the metal center in IAD play in the hydrolysis of beta-Asp-Leu?

A2: The binuclear metal center in IAD is essential for its catalytic activity. [] Kinetic studies using different metal-substituted forms of IAD (Zn/Zn, Co/Co, Ni/Ni, and Cd/Cd) have shown that the specific metal ion present influences the enzyme's catalytic efficiency (kcat) and substrate affinity (Km). [] The bridging hydroxide ion in the binuclear metal center acts as the nucleophile, attacking the carbonyl carbon of the aspartic acid residue in beta-Asp-Leu. [] This attack is facilitated by the Asp285 residue, which abstracts a proton from the bridging hydroxide, increasing its nucleophilicity. [] The metal ions likely help to position the substrate and stabilize the transition state during hydrolysis. []

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